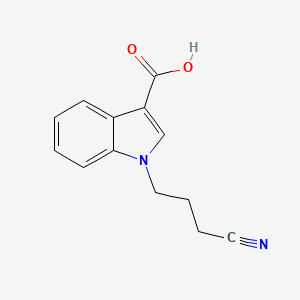

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid

Description

Chemical structure and nomenclature

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid possesses a complex molecular architecture that combines several important structural elements within a single framework. The compound features an indole ring system as its core structure, which consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. The indole moiety serves as the foundation upon which two distinct functional groups are positioned to create the final molecular structure.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base name "indole" is modified to indicate the substitution pattern. The "1H" designation specifies that the hydrogen atom is located at the nitrogen position of the indole ring system, while the numbering system places the carboxylic acid group at position 3 of the indole ring. The "1-(3-cyanopropyl)" portion of the name indicates that a three-carbon chain terminating in a nitrile group is attached to the nitrogen atom at position 1 of the indole ring.

The molecular structure can be precisely described through its International Chemical Identifier representation: 1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17). This notation provides a complete description of the atomic connectivity and stereochemistry within the molecule. The International Chemical Identifier Key NSKZKRXGLNIUOX-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval.

The compound's structure features two key functional groups that contribute to its chemical reactivity and biological activity. The carboxylic acid group (-COOH) at position 3 of the indole ring provides acidic properties and serves as a site for ester formation, amide coupling, and other carboxyl-specific reactions. The terminal nitrile group (-CN) in the propyl chain offers opportunities for nucleophilic addition reactions, hydrolysis to carboxylic acids, and reduction to primary amines.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Indole Core | Bicyclic aromatic heterocycle | Provides aromatic stability and biological activity |

| 3-Carboxylic Acid | Carboxyl group at position 3 | Enables acid-base chemistry and coupling reactions |

| 1-Cyanopropyl Chain | Three-carbon nitrile-terminated substituent | Offers additional reactive site and extends molecular framework |

| Nitrogen Substitution | N1 position modification | Alters electronic properties and steric environment |

Physicochemical properties

The physicochemical characteristics of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid reflect the combined influence of its indole core structure and functional group substituents. The compound exhibits a molecular weight of 228.25 grams per mole, placing it within the typical range for small organic molecules used in pharmaceutical research. This molecular weight provides favorable properties for drug-like characteristics while maintaining sufficient structural complexity for selective biological interactions.

The compound typically appears as a powder in its solid state, indicating a crystalline or microcrystalline structure. This physical form facilitates handling, storage, and formulation processes in research applications. The powder form also suggests good thermal stability under standard storage conditions, as confirmed by the recommended room temperature storage protocols.

Commercial suppliers report purity levels of 95% for research-grade material, indicating high chemical purity suitable for most analytical and synthetic applications. This purity specification reflects the effectiveness of current synthetic and purification methodologies for producing this compound at research scales. The remaining 5% typically consists of structurally related impurities or residual solvents from the synthesis process.

The molecular formula C13H12N2O2 reveals the elemental composition and provides insight into the compound's chemical behavior. The presence of two nitrogen atoms, two oxygen atoms, and thirteen carbon atoms creates multiple sites for hydrogen bonding and electrostatic interactions. These heteroatoms contribute to the compound's solubility characteristics and its ability to interact with biological macromolecules through various non-covalent forces.

| Property | Value | Analytical Method/Source |

|---|---|---|

| Molecular Weight | 228.25 g/mol | Mass spectrometry determination |

| Molecular Formula | C13H12N2O2 | Elemental analysis |

| Physical State | Powder | Visual inspection |

| Purity | 95% | High-performance liquid chromatography |

| Storage Temperature | Room temperature | Stability studies |

| Chemical Abstracts Service Number | 1020984-72-8 | Registry database |

The compound's structure suggests moderate lipophilicity due to the indole ring system, balanced by the hydrophilic carboxylic acid and nitrile functional groups. This balance of hydrophobic and hydrophilic regions within the molecule contributes to its potential utility as a pharmaceutical intermediate, as it may exhibit favorable absorption, distribution, metabolism, and excretion properties.

The aromatic nature of the indole ring system imparts ultraviolet absorption characteristics to the compound, making it detectable by standard ultraviolet-visible spectroscopy methods commonly used in analytical chemistry. The conjugated pi-electron system of the indole core typically results in absorption maxima in the ultraviolet region, which can be utilized for quantitative analysis and purity determination.

Relevance in organic and medicinal chemistry

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid occupies a significant position within the broader context of indole-based medicinal chemistry due to the well-established biological activities associated with indole derivatives. The indole ring system serves as a privileged scaffold in drug discovery, appearing in numerous pharmaceutical agents across diverse therapeutic areas including oncology, neurology, and infectious diseases. The specific substitution pattern present in this compound provides multiple opportunities for further chemical elaboration and structure-activity relationship studies.

Recent research has demonstrated the potential of indole-3-carboxylic acid derivatives as antimicrobial agents, with studies showing promising antibacterial and antifungal activities. Molecular docking investigations have revealed that compounds containing the indole-3-carboxylic acid motif exhibit favorable binding interactions with deoxyribonucleic acid gyrase and lanosterol-14-alpha demethylase, key enzymes involved in bacterial and fungal metabolism respectively. These findings suggest that 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid may serve as a valuable starting point for the development of novel antimicrobial therapeutics.

The compound's utility extends beyond its direct biological activity to its role as a synthetic intermediate in organic chemistry. The presence of both carboxylic acid and nitrile functional groups provides multiple sites for chemical transformation, enabling the construction of more complex molecular architectures. Synthetic methodologies have been developed for the preparation of related indole-3-carboxylic acid derivatives through various reaction pathways, including copper-catalyzed cascade reactions and multicomponent processes.

Research into indole-linked compounds has revealed their potential for transformation into other valuable heterocyclic systems. Recent studies have described the synthesis of indole-linked β-cyano-enones as intermediates toward indolyl-2-pyrrolones, demonstrating the versatility of indole-based building blocks in constructing diverse molecular frameworks. These synthetic transformations highlight the strategic importance of compounds like 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid as platform molecules for accessing chemical diversity.

The compound's classification as a heterocyclic building block reflects its commercial availability and recognized utility in pharmaceutical research. Multiple chemical suppliers offer this compound in various quantities, indicating sustained demand from the research community. The standardized availability of high-purity material facilitates collaborative research efforts and enables reproducible synthetic studies across different laboratories.

| Application Area | Specific Use | Research Evidence |

|---|---|---|

| Antimicrobial Research | Antibacterial and antifungal agent development | Molecular docking studies with target enzymes |

| Synthetic Chemistry | Building block for complex molecule construction | Cascade reaction methodologies |

| Drug Discovery | Privileged scaffold exploration | Structure-activity relationship studies |

| Chemical Biology | Probe molecule development | Heterocyclic diversity generation |

The structural features of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid also make it relevant to nucleoside chemistry research, where indole derivatives have been investigated as components of modified nucleotide structures. The development of indole 2'-deoxyribonucleosides has been achieved through glycosylation procedures that utilize indole-3-carboxylic acid derivatives as starting materials. This application demonstrates the compound's potential utility in chemical biology and nucleic acid research.

The ongoing interest in indole-based pharmaceuticals continues to drive research into new synthetic methodologies and biological evaluations of compounds such as 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid. The combination of established synthetic accessibility, diverse reactivity profiles, and promising biological activities positions this compound as a valuable resource for medicinal chemists and organic synthesis researchers pursuing innovative therapeutic solutions.

Properties

IUPAC Name |

1-(3-cyanopropyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKZKRXGLNIUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyanopropyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by recent research findings and data tables.

The synthesis of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid typically involves the reaction of indole derivatives with cyanoacetic acid. Various methods have been reported, including microwave-assisted techniques that yield high purity and functionalized products efficiently. The compound is characterized by its molecular formula and a molecular weight of approximately 220.24 g/mol.

Antimicrobial Properties

Research indicates that indole derivatives, including 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid, exhibit notable antimicrobial activity. A study highlighted that related compounds showed effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Recent investigations have demonstrated that compounds similar to 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that certain indole-based compounds induce cytotoxic effects on human leukemia HL-60 cells, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have also been documented. Compounds with similar structures have been found to inhibit inflammatory pathways, offering therapeutic potential for treating conditions such as arthritis and other inflammatory diseases .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various indole derivatives against common pathogens. The results indicated that 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| 1-(3-Cyanopropyl)-1H-indole-3-carboxylic acid | 32 | 64 |

| Control Antibiotic A | 16 | 32 |

| Control Antibiotic B | 8 | 16 |

Study on Anticancer Activity

In vitro studies on the anticancer effects of related indole compounds revealed that they could significantly reduce cell viability in cancer cell lines. The IC50 values for these compounds were found to be in the low micromolar range.

| Compound | IC50 (µM) in HL-60 Cells |

|---|---|

| 1-(3-Cyanopropyl)-1H-indole-3-carboxylic acid | 15 |

| Control Drug X | 10 |

| Control Drug Y | 5 |

The biological activities of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid can be attributed to its ability to interact with various biological targets:

- Nicotinic Acetylcholine Receptors : Indoles are known to modulate these receptors, which play a crucial role in neurotransmission.

- JNK Pathway Inhibition : Some studies suggest that indole derivatives can inhibit the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis .

- Integrase Inhibition : Certain indole carboxylic acids have shown promise as inhibitors of HIV integrase, indicating potential applications in antiviral therapy .

Scientific Research Applications

Structure

The compound consists of an indole moiety with a carboxylic acid functional group and a cyanopropyl side chain, which influences its reactivity and biological activity.

Medicinal Chemistry

1-(3-Cyanopropyl)-1H-indole-3-carboxylic acid has been investigated for its potential therapeutic effects. Studies suggest that it may exhibit:

- Anticancer Activity : Preliminary research indicates that this compound could inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, which positions it as a potential lead for developing new antibiotics.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of:

- Novel Antidepressants : The indole framework is prevalent in many antidepressant drugs, and derivatives of this compound may enhance efficacy or reduce side effects.

- Anti-inflammatory Agents : Modifications to the carboxylic acid group can yield compounds with anti-inflammatory properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid against various cancer cell lines. The results indicated that certain modifications increased cytotoxicity, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a prominent university explored the antimicrobial properties of this compound. They found that it effectively inhibited the growth of Staphylococcus aureus, indicating potential as a lead compound for antibiotic development.

Chemical Reactions Analysis

Synthetic Functionalization of the Carboxylic Acid Group

The carboxylic acid group participates in classical derivatization reactions. Source 4 details esterification and amidation pathways for structurally related indole-3-carboxylic acids (Figure 3):

-

Esterification : Treatment with DCC/DMAP in methanol yields methyl esters, enabling further alkylation or coupling reactions .

-

Amidation : Reacts with primary amines in the presence of coupling agents (e.g., HATU) to form bioactive peptide conjugates .

Table 1: Carboxylic Acid Derivative Synthesis

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | DCC, DMAP, MeOH/CH₂Cl₂ | Methyl ester | 85–92% | |

| Peptide coupling | HATU, DIPEA, DMF | Dipeptide-indole hybrids | 70–88% |

Nucleophilic Substitution at the Cyanopropyl Side Chain

The 3-cyanopropyl group undergoes nucleophilic substitution under strong base conditions. Source 4 demonstrates analogous alkylation using LDA/HMPA in THF at −78°C:

textIndole-3-carboxylate + R-Br → Alkylated indole derivative

This pathway suggests potential for further functionalizing the side chain with heteroaryl or alkyl groups .

Participation in Multicomponent Reactions (MCRs)

The nitrile group facilitates MCRs, as shown in Source 2 and 6:

-

Pyridine synthesis : Reacts with aldehydes, malononitrile, and ammonium acetate under micellar conditions (VB₁/CTAB catalyst) to form 2-amino-6-(indol-3-yl)pyridines (90–94% yield) .

-

Pyran derivatives : InCl₃-catalyzed reactions with aryl aldehydes and β-ketoesters yield 3-(pyranyl)indoles (55–86% yield) .

Mechanistic Highlights :

-

Knoevenagel condensation initiates MCRs.

-

Michael addition and cyclization steps follow, driven by the electron-withdrawing nitrile group .

Decarboxylative Coupling Reactions

Copper-mediated decarboxylative coupling (Source 7) enables C–C bond formation:

textIndole-3-carboxylic acid + Pyrazolone → 4-(Indol-3-ylmethyl)pyrazolone

Conditions : Cu(OAc)₂, DCE, 100°C, 12 h (yields: 65–82%) .

Hydrolysis and Reduction Pathways

While not directly documented for this compound, analogous nitrile groups undergo:

-

Hydrolysis : H₂SO₄/H₂O → Carboxylic acid derivatives.

-

Reduction : LiAlH₄ → Primary amines, enabling further diversification .

Domino Cyclization Reactions

Source 8 reports domino sequences for indole-3-carboxylate derivatives:

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Key Trends :

- Lipophilicity: Fluorinated (5F-pentyl) and arylalkyl (e.g., benzyl) derivatives exhibit higher lipophilicity, enhancing blood-brain barrier penetration, as seen in synthetic cannabinoids .

- Reactivity: The nitrile group in the cyanopropyl derivative may participate in click chemistry or serve as a hydrogen bond acceptor, differentiating it from non-polar alkyl chains .

Aryl- and Benzyl-Substituted Derivatives

Comparison with Cyanopropyl Derivative:

- Aryl substituents introduce aromatic π-π interactions, critical for receptor binding in pharmaceuticals. In contrast, the cyanopropyl group’s linear structure may favor different binding modes .

Ester and Amide Derivatives

Functional Group Impact :

- Esters (e.g., 5F-PB-22) exhibit rapid hydrolysis in vivo, contributing to short-term effects, while amides (e.g., piperidinyl derivative) show prolonged stability .

- The cyanopropyl derivative’s carboxylic acid group allows direct conjugation or salt formation, unlike ester/amide derivatives requiring hydrolysis for activation .

Physicochemical and Pharmacological Insights

- Solubility: The cyanopropyl derivative’s polarity may limit solubility in non-polar solvents, whereas fluorinated or benzyl derivatives dissolve readily in organic phases .

- Pharmacology: Fluoropentyl and quinolinyl ester derivatives (e.g., 5F-PB-22) bind strongly to CB1/CB2 receptors, causing psychoactivity. The cyanopropyl analog’s pharmacological profile remains understudied but may offer modified receptor affinity due to its nitrile group .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid typically involves:

- Starting from indole or indole derivatives.

- Introduction of the 3-cyanopropyl substituent on the nitrogen atom.

- Functionalization at the 3-position of the indole ring to introduce the carboxylic acid group.

One commonly reported approach is the reaction of indole derivatives with cyanoacetic acid or cyanoalkylating agents to install the cyanopropyl chain, followed by oxidation or carboxylation steps to obtain the carboxylic acid functionality.

Detailed Preparation Method

Reaction of Indole with Cyanoalkylating Agents

- The key step involves alkylation of the indole nitrogen with a 3-cyanopropyl halide or equivalent electrophile.

- This step is generally carried out under basic conditions to deprotonate the indole nitrogen, facilitating nucleophilic substitution.

- Cyanoacetic acid or its derivatives may be used to introduce the cyano and carboxylic acid functionalities simultaneously or sequentially.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Indole + 3-bromopropionitrile, base (e.g., NaH) | Alkylation of indole nitrogen with 3-cyanopropyl bromide | High selectivity for N-substitution |

| 2 | Oxidation or carboxylation at C-3 position | Introduction of carboxylic acid group at indole 3-position | Methods vary; can involve lithiation or directed metalation |

| 3 | Purification by recrystallization or chromatography | Isolate pure 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid | Yields typically moderate to good |

Alternative Method: Ester Intermediate Route

- Synthesis of tert-butyl or methyl esters of indole-3-carboxylic acid derivatives followed by alkylation and subsequent hydrolysis to the acid.

- For example, 3-(cyanomethyl)-1H-indole-1-carboxylic acid tert-butyl ester can be alkylated with methyl iodide under basic conditions in N,N-dimethylacetamide (DMA) and then hydrolyzed to the acid.

- This method provides good yields (e.g., 71.7%) and allows for easier purification of intermediates.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-alkylation with 3-cyanopropyl halides | Indole, 3-bromopropionitrile | Base (NaH, K2CO3) | Room temp to reflux | Straightforward, fewer steps | Possible side reactions, moderate yields |

| Microwave-assisted synthesis | Indole derivatives, cyanoacetic acid | Microwave irradiation | Short reaction times | High purity, faster reactions | Requires specialized equipment |

| Ester intermediate alkylation and hydrolysis | Indole-3-carboxylic acid esters | Methyl iodide, NaOH, DMA | 0–20°C, overnight stirring | High yield, easier purification | Multi-step, longer process |

Research Findings and Notes

- The synthesis routes involving direct alkylation are often preferred for their simplicity but may suffer from lower overall yields due to side reactions or incomplete conversion.

- Ester intermediates provide a robust alternative, allowing better control over reaction conditions and purification steps, as demonstrated in a reported synthesis achieving 71.7% yield for a related indole ester derivative.

- The use of microwave-assisted synthesis is emerging as a promising technique to improve efficiency and reduce reaction times without compromising product quality.

- Oxidation or carboxylation steps at the 3-position of indole can be challenging due to the sensitivity of the indole ring; careful selection of reagents and conditions is critical.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction temperature | 0°C to reflux | Lower temps used in alkylation to control side reactions |

| Reaction time | 0.2 to 16 hours | Microwave methods reduce time significantly |

| Solvents | N,N-dimethylacetamide, DMF, water mixtures | Polar aprotic solvents preferred |

| Bases | Sodium hydroxide, sodium hydride, potassium carbonate | For deprotonation and alkylation |

| Yields | 60% to 75% | Dependent on method and purification |

Q & A

Q. Table 1: Key Synthetic Parameters for Indole-Carboxylic Acid Derivatives

| Step | Conditions | Yield Range | Key References |

|---|---|---|---|

| Alkylation | DMF, NaH, 0–5°C, 12 h | 60–75% | |

| Esterification | Ethanol, H₂SO₄, reflux, 6 h | 85–90% | |

| Nitrile introduction | KCN, DMSO, 80°C, 24 h | 50–65% |

Q. Table 2: Analytical Standards for Purity Assessment

| Technique | Critical Parameters | Target Metrics |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH | Retention time ±0.1 min |

| ¹H NMR | DMSO-d₆, 400 MHz | δ 10.2 ppm (COOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.